molecular formula C9H18Cl2N2O B2387910 2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride CAS No. 1049742-63-3

2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride

Cat. No.: B2387910
CAS No.: 1049742-63-3
M. Wt: 241.16
InChI Key: GQYJGXAYNUKJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 1-ethylpiperidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride
  • 2-chloro-N-(1-propylpiperidin-4-yl)acetamide hydrochloride
  • 2-chloro-N-(1-butylpiperidin-4-yl)acetamide hydrochloride

Uniqueness

2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for research applications where precise molecular interactions are crucial .

Properties

IUPAC Name

2-chloro-N-(1-ethylpiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O.ClH/c1-2-12-5-3-8(4-6-12)11-9(13)7-10;/h8H,2-7H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYJGXAYNUKJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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